sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate
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Overview
Description
Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate is a complex organic compound belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acids bonded to a glycerol moiety through ester linkages
Preparation Methods
The synthesis of sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate involves multiple steps. The primary synthetic route includes the esterification of glycerol with hexadecanoic acid to form 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine . This intermediate is then reacted with appropriate reagents under controlled conditions to yield the final compound. Industrial production methods may involve large-scale esterification and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid interactions and membrane dynamics . In biology, it serves as a crucial component in the study of cell membranes and signaling pathways . In medicine, it is explored for its potential role in drug delivery systems and as a therapeutic agent . Industrial applications include its use in the formulation of specialized lipids and surfactants .
Mechanism of Action
The mechanism of action of sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate involves its interaction with cell membranes and lipid bilayers . The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. Molecular targets include various membrane proteins and receptors, which are modulated by the compound’s presence .
Comparison with Similar Compounds
Similar compounds include 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine . These compounds share structural similarities but differ in their fatty acid composition and specific functional groups. Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate is unique due to its specific ester linkages and the presence of a hydroxyphosphoryl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C49H93NNaO11P |
---|---|
Molecular Weight |
926.2 g/mol |
IUPAC Name |
sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate |
InChI |
InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1/t45-;/m1./s1 |
InChI Key |
CUCCNZVUGZZGNC-NZEIQPSFSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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